molecular formula C20H22O5 B2451861 3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid CAS No. 777857-44-0

3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid

Cat. No. B2451861
CAS RN: 777857-44-0
M. Wt: 342.391
InChI Key: PCSLCDUQXLWXQG-UHFFFAOYSA-N
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Description

“3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid” is a chemical compound with the CAS Number: 777857-44-0 . It has a molecular weight of 342.39 and its IUPAC name is the same as the given name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H22O5/c1-10-12(6-7-16(21)22)19(23)25-18-11(2)17-14(8-13(10)18)15(9-24-17)20(3,4)5/h8-9H,6-7H2,1-5H3,(H,21,22) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 342.39 . It is recommended to be stored at a refrigerated temperature .

Scientific Research Applications

Synthesis and Structural Studies

  • A new approach to synthesize similar compounds, such as 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, was described by Lichitsky et al. (2021), involving multicomponent condensation and demonstrating the structural versatility of these compounds (Lichitsky, Komogortsev, & Melekhina, 2021).

  • Structural characterizations and synthesis methods of related compounds, such as 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal, were explored by Ibrahim et al. (2022), showcasing the chemical versatility and potential applications in novel heterocyclic systems (Ibrahim et al., 2022).

Chemical Reactivity and Potential Applications

  • The study by Ali et al. (2020) explored the reactivity of a similar compound, 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal, with mono- and di-nitrogen nucleophiles, leading to novel compounds with potential in pharmaceutical development (Ali, Assiri, Ibrahim, & Yahia, 2020).

  • Roushdy et al. (2019) conducted a study on a compound with a similar structure, focusing on its synthesis, spectral characterization, and photosensitivity, indicating its potential in optoelectronic device applications (Roushdy et al., 2019).

  • Alvey et al. (2009) explored the synthesis of furo[3,2-f]chromanes with similar structural elements, demonstrating their antimycobacterial activity and pointing towards potential therapeutic applications (Alvey et al., 2009).

Safety and Hazards

For safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. More research is needed to understand the downstream effects of this compound’s interaction with its targets .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. More research is needed to understand how factors such as temperature, pH, and the presence of other molecules might affect the compound’s activity .

properties

IUPAC Name

3-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-10-12(6-7-16(21)22)19(23)25-18-11(2)17-14(8-13(10)18)15(9-24-17)20(3,4)5/h8-9H,6-7H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSLCDUQXLWXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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